Cas no 1554879-22-9 (N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine)

N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine is a brominated aromatic compound featuring a tetrahydrofuran (oxolane) substituent. This structurally distinct molecule is of interest in synthetic organic chemistry due to its potential as an intermediate in pharmaceutical and agrochemical applications. The presence of both a bromo and methyl group on the phenyl ring enhances its reactivity in cross-coupling reactions, while the 2-methyloxolan-3-amine moiety offers stereochemical versatility. Its well-defined structure allows for precise modifications, making it valuable in the development of bioactive compounds. The compound’s stability and solubility profile further contribute to its utility in controlled synthetic processes.
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine structure
1554879-22-9 structure
Product name:N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
CAS No:1554879-22-9
MF:C12H16BrNO
MW:270.165542602539
CID:5180905
PubChem ID:75525353

N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine Chemical and Physical Properties

Names and Identifiers

    • INDEX NAME NOT YET ASSIGNED
    • N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
    • Inchi: 1S/C12H16BrNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3
    • InChI Key: ZTUBRSCQNARZQF-UHFFFAOYSA-N
    • SMILES: N(C1CCOC1C)C1C=CC(Br)=CC=1C

N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-163581-0.1g
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
1554879-22-9
0.1g
$640.0 2023-05-24
Enamine
EN300-163581-2.5g
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
1554879-22-9
2.5g
$1428.0 2023-05-24
Enamine
EN300-163581-0.25g
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
1554879-22-9
0.25g
$670.0 2023-05-24
Enamine
EN300-163581-1.0g
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
1554879-22-9
1g
$728.0 2023-05-24
Enamine
EN300-163581-500mg
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
1554879-22-9
500mg
$535.0 2023-09-22
Enamine
EN300-163581-5.0g
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
1554879-22-9
5g
$2110.0 2023-05-24
Enamine
EN300-163581-0.5g
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
1554879-22-9
0.5g
$699.0 2023-05-24
Enamine
EN300-163581-50mg
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
1554879-22-9
50mg
$468.0 2023-09-22
Enamine
EN300-163581-100mg
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
1554879-22-9
100mg
$490.0 2023-09-22
Enamine
EN300-163581-5000mg
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine
1554879-22-9
5000mg
$1614.0 2023-09-22

Additional information on N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine

Introduction to N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine (CAS No. 1554879-22-9)

N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1554879-22-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a variety of functional groups that contribute to its reactivity and biological activity, making it a valuable candidate for further research and development.

The core structure of N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine consists of a benzene ring substituted with a bromine atom at the 4-position and a methyl group at the 2-position. This aromatic ring is linked to an oxolane ring through an amine group, with an additional methyl group attached to the oxolane ring. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound, which are being explored in various research studies.

In recent years, there has been growing interest in the development of compounds that exhibit inhibitory effects on specific biological targets. N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine has shown promise in this regard, particularly as an inhibitor of certain enzymes involved in inflammatory pathways. Preliminary studies have indicated that this compound can modulate the activity of enzymes such as COX-2 and LOX, which are known to play a crucial role in the pathogenesis of inflammation and pain.

The< strong> bromine substituent on the benzene ring is particularly noteworthy, as it can enhance the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, allowing for the introduction of additional functional groups that can further tailor the biological activity of the compound. Additionally, the< strong> methyl group at the 2-position contributes to steric hindrance around the benzene ring, which can influence the binding affinity of the molecule to its target enzymes.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine with its target proteins. These studies have provided valuable insights into how structural modifications can be made to optimize its pharmacological properties. For instance, computational modeling has suggested that introducing additional polar groups into the oxolane ring could enhance its solubility and bioavailability, thereby improving its therapeutic efficacy.

The< strong> oxolane ring is another key feature of this compound, as it introduces a cyclic structure that can interact with specific pockets on biological targets. This cyclic motif is known to stabilize certain conformations of molecules, which can be advantageous for drug design. Furthermore, the presence of an amine group provides a site for further derivatization, allowing for the creation of analogs with enhanced biological activity.

In vitro studies have demonstrated that N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine exhibits significant inhibitory activity against various inflammatory mediators. These findings have prompted researchers to investigate its potential as a lead compound for the development of new anti-inflammatory drugs. Additionally, preliminary toxicology studies have shown that this compound is well-tolerated at therapeutic doses, suggesting its potential for safe clinical use.

The synthesis of N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the bromine substituent is typically achieved through electrophilic aromatic substitution reactions, while the formation of the oxolane ring is accomplished via intramolecular cyclization reactions. These synthetic strategies have been refined over time through extensive experimentation and computational modeling.

As research in pharmaceutical chemistry continues to evolve, compounds like N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine are expected to play a crucial role in the discovery and development of new therapeutic agents. The unique structural features and biological activities of this compound make it a promising candidate for further investigation. Future studies will likely focus on optimizing its pharmacokinetic properties and exploring its potential applications in treating various inflammatory diseases.

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